3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction under appropriate conditions.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and various nucleophiles. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and fused ring derivatives .
Scientific Research Applications
3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and chemical reactivity.
Thieno[3,4-b]pyridine Derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, which can result in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-bromoethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDXXMRUGRVYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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